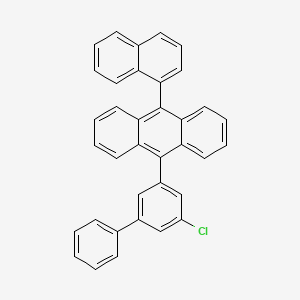
9-(5-Chloro-3-biphenylyl)-10-(1-naphthyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the hypothetical compound “N/A” involves several synthetic routes. One common method is through the reaction of precursor molecules under controlled conditions. For instance, the compound can be synthesized by reacting compound A with compound B in the presence of a catalyst at elevated temperatures. The reaction typically requires a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of “N/A” can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Halogens, acids, and bases are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” might yield an aldehyde or ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in a biological context, “N/A” may bind to a particular enzyme, inhibiting its activity and thereby affecting a metabolic pathway. The compound’s effects are mediated through various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares structural similarities with “N/A” but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has analogous applications but distinct mechanisms of action.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. Unlike its similar counterparts, “N/A” offers a unique balance of characteristics that make it particularly valuable in certain research and industrial contexts.
Properties
Molecular Formula |
C36H23Cl |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
9-(3-chloro-5-phenylphenyl)-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C36H23Cl/c37-28-22-26(24-11-2-1-3-12-24)21-27(23-28)35-31-16-6-8-18-33(31)36(34-19-9-7-17-32(34)35)30-20-10-14-25-13-4-5-15-29(25)30/h1-23H |
InChI Key |
IJTGZJYVVCBPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















